6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound features a benzyloxy group attached to the sixth position of a 3,4-dihydronaphthalen-1-one core. It is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the naphthalene derivative with benzyl alcohol in the presence of a strong base such as sodium hydride.
Reduction: The resulting intermediate is then subjected to reduction conditions to form the dihydronaphthalenone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Catalyst Recovery: Recovery and recycling of catalysts used in the reduction step.
Product Isolation: Efficient isolation and purification of the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to fully saturated naphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a methoxy group instead of a benzyloxy group.
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a hydroxy group instead of a benzyloxy group.
6-Amino-3,4-dihydronaphthalen-1(2H)-one: Similar structure with an amino group instead of a benzyloxy group.
Uniqueness
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. The benzyloxy group can enhance lipophilicity and potentially improve the compound’s ability to interact with biological membranes and targets.
Properties
IUPAC Name |
6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYPPJQQGVXKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443477 | |
Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32263-70-0 | |
Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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